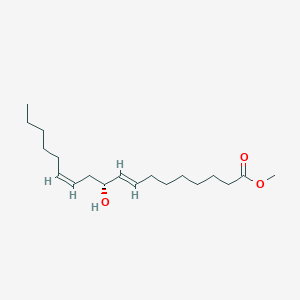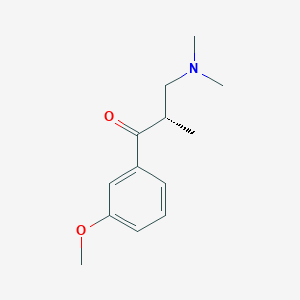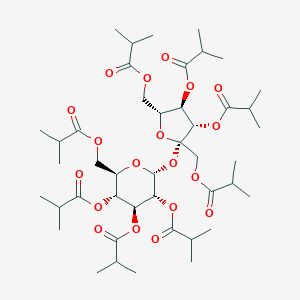
Sucrose octaisobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose octaisobutyrate (SOIB) is a synthetic compound that is commonly used in scientific research. It is a type of sucrose ester that is synthesized through the reaction of sucrose with isobutyric anhydride. SOIB has unique chemical and physical properties that make it useful in a variety of applications, including as an emulsifier, stabilizer, and surfactant.
Mecanismo De Acción
The mechanism of action of Sucrose octaisobutyrate is not fully understood. However, it is believed that Sucrose octaisobutyrate interacts with the lipid bilayer of cell membranes, altering their properties and leading to changes in cell function. Sucrose octaisobutyrate has also been shown to interact with proteins, altering their conformation and function.
Efectos Bioquímicos Y Fisiológicos
Sucrose octaisobutyrate has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the stability of proteins and lipids, making it useful in the formulation of therapeutics. Sucrose octaisobutyrate has also been shown to have antimicrobial properties, making it useful in the preparation of antimicrobial agents. Additionally, Sucrose octaisobutyrate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sucrose octaisobutyrate in lab experiments is its versatility. It can be used as an emulsifier, stabilizer, and surfactant, making it useful in a variety of applications. Additionally, Sucrose octaisobutyrate is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using Sucrose octaisobutyrate is its potential toxicity. While Sucrose octaisobutyrate has been shown to be relatively non-toxic, further studies are needed to fully understand its safety profile.
Direcciones Futuras
There are many potential future directions for research on Sucrose octaisobutyrate. One area of interest is the development of new methods for synthesizing Sucrose octaisobutyrate. Additionally, further studies are needed to fully understand the mechanism of action of Sucrose octaisobutyrate and its potential therapeutic applications. Finally, there is a need for more research on the safety profile of Sucrose octaisobutyrate, particularly with respect to its long-term effects.
Métodos De Síntesis
The synthesis of Sucrose octaisobutyrate involves the reaction of sucrose with isobutyric anhydride in the presence of a catalyst. The reaction results in the formation of a mixture of sucrose esters, which are then separated and purified to obtain Sucrose octaisobutyrate. The synthesis process is relatively simple and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
Sucrose octaisobutyrate has been widely used in scientific research due to its unique properties. It has been used as an emulsifier in the preparation of nanoemulsions for drug delivery. Sucrose octaisobutyrate has also been used as a surfactant in the preparation of liposomes for gene delivery. Additionally, Sucrose octaisobutyrate has been used as a stabilizer in the formulation of protein-based therapeutics.
Propiedades
Número CAS |
102787-19-9 |
|---|---|
Nombre del producto |
Sucrose octaisobutyrate |
Fórmula molecular |
C44H70O19 |
Peso molecular |
903 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-methylpropanoyloxy)-2,5-bis(2-methylpropanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C44H70O19/c1-20(2)35(45)53-17-28-30(57-38(48)23(7)8)32(59-40(50)25(11)12)33(60-41(51)26(13)14)43(56-28)63-44(19-55-37(47)22(5)6)34(61-42(52)27(15)16)31(58-39(49)24(9)10)29(62-44)18-54-36(46)21(3)4/h20-34,43H,17-19H2,1-16H3/t28-,29-,30-,31-,32+,33-,34+,43-,44+/m1/s1 |
Clave InChI |
QSOGLNCCKWUXRN-CIGKAFDASA-N |
SMILES isomérico |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES canónico |
CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Otros números CAS |
102787-19-9 |
Sinónimos |
sucrose octa-isobutyrate sucrose octaisobutyrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






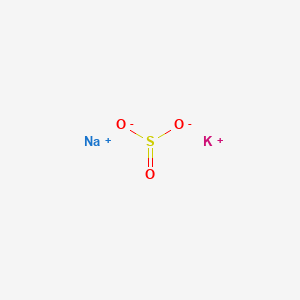

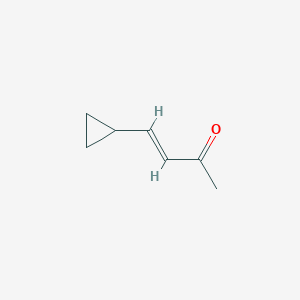
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)


![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

